molecular formula C19H22N2O B220966 2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide

2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide

Cat. No.: B220966
M. Wt: 294.4 g/mol
InChI Key: JKLHVPOVQPNOLM-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dry dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C19H22N2O/c22-19(15-16-7-3-1-4-8-16)20-17-9-11-18(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22)

InChI Key

JKLHVPOVQPNOLM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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